Product packaging for Potassium tetrafluoroaluminate(Cat. No.:CAS No. 14484-69-6)

Potassium tetrafluoroaluminate

Cat. No.: B076227
CAS No.: 14484-69-6
M. Wt: 142.073 g/mol
InChI Key: SKFYTVYMYJCRET-UHFFFAOYSA-J
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Description

Potassium tetrafluoroaluminate (KAlF4, CAS 14484-69-6) is an inorganic complex salt of significant industrial and research importance, primarily functioning as a low-melting flux in aluminum brazing and soldering processes. Its core mechanism of action involves the formation of a protective molten phase at elevated temperatures (e.g., ~562°C for the KAlF4-K3AlF6 eutectic), which effectively dissolves the tenacious aluminum oxide (Al2O3) layer on metal surfaces. This action promotes superior wetting and flow of the filler metal, resulting in strong, reliable, and corrosion-resistant joints. Beyond its primary application in metallurgy, this high-purity compound is a critical reagent in materials science research for developing new alloys, studying high-temperature corrosion, and synthesizing advanced ceramics and glasses. It also serves as a valuable fluorine source in specific organic synthesis reactions and as a model system for studying the structure and properties of complex fluoride salts. Our product is supplied as a high-purity, free-flowing white powder, characterized to ensure consistent performance and reliability in demanding research and development environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula KAlF4<br>AlF4K B076227 Potassium tetrafluoroaluminate CAS No. 14484-69-6

Properties

IUPAC Name

potassium;tetrafluoroalumanuide
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InChI

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4
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Description Data deposited in or computed by PubChem

InChI Key

SKFYTVYMYJCRET-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Al-](F)(F)F.[K+]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

AlF4K
Record name potassium tetrafluoroaluminate
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Molecular Weight

142.0735 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; Partially soluble in water (2 g/L at 20 deg C); [Solvay Fluorides MSDS]
Record name Potassium tetrafluoroaluminate
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CAS No.

14484-69-6
Record name Potassium aluminum fluoride
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Record name Aluminate(1-), tetrafluoro-, potassium (1:1), (T-4)-
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Record name Potassium tetrafluoroaluminate
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Synthetic Methodologies and Advanced Crystal Growth of Potassium Tetrafluoroaluminate

Conventional Synthetic Routes for KAlF₄ Compounds

The synthesis of potassium tetrafluoroaluminate (KAlF₄) can be achieved through various conventional methods, broadly categorized into wet chemical synthesis and high-temperature solid-state reactions.

Wet Chemical Synthesis Approaches (e.g., Precipitation Methods)

Wet chemical methods are widely employed for the synthesis of KAlF₄ due to their relative simplicity and control over stoichiometry. These methods typically involve the reaction of precursor compounds in an aqueous solution, leading to the precipitation of the desired product.

One common approach involves the reaction of alumina (B75360) trihydrate (Al₂O₃·3H₂O), hydrofluoric acid (HF), and potassium hydroxide (B78521) (KOH). epo.org In this method, alumina trihydrate is first dissolved in hydrofluoric acid to form tetrafluoroaluminic acid (HAlF₄). Subsequent neutralization with potassium hydroxide results in the precipitation of KAlF₄. epo.org A variation of this process involves reacting alumina trihydrate with a hot aqueous solution of potassium hydroxide to form potassium aluminate, which is then treated with hydrofluoric acid to precipitate KAlF₄. epo.org This particular method, when carried out with specific concentrations and at temperatures between 85°C and 95°C, has been reported to yield KAlF₄ with a purity of 99%. epo.org

Another established wet chemical route is the reaction of aluminum trifluoride trihydrate (AlF₃·3H₂O) with a hot aqueous solution of potassium fluoride (B91410) (KF) or potassium bifluoride (KHF₂). epo.org For instance, adding aluminum trifluoride trihydrate to a hot (90°C) aqueous solution of potassium fluoride with vigorous stirring can produce KAlF₄. google.com

The co-precipitation method is also utilized, particularly for creating doped KAlF₄ materials. For example, Mn⁴⁺-doped K₃AlF₆ has been synthesized by precipitating it from an aqueous HF solution containing Al³⁺, Mn⁴⁺, and K⁺ ions, followed by the addition of ethanol (B145695) as an anti-solvent. mdpi.com While this example is for a related compound, the principle of co-precipitation from a solution containing the constituent ions is applicable to KAlF₄ synthesis as well.

Table 1: Comparison of Wet Chemical Synthesis Routes for KAlF₄

Starting MaterialsKey Process StepsReported Purity/YieldReference
Alumina trihydrate, hydrofluoric acid, potassium hydroxideFormation of tetrafluoroaluminic acid followed by neutralization.Product melting point not exceeding 575°C. epo.org epo.org
Alumina trihydrate, potassium hydroxide, hydrofluoric acidFormation of potassium aluminate followed by treatment with HF.99% purity. epo.org epo.org
Aluminum trifluoride trihydrate, potassium fluoride solutionReaction in a hot aqueous solution.Stoichiometric yields (97-99%). google.com google.com

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions offer an alternative pathway to synthesize KAlF₄. These methods typically involve the direct reaction of solid precursors at elevated temperatures, often leading to the formation of a sintered or molten product that is subsequently ground.

A conventional solid-state method involves melting together comminuted potassium fluoride (KF) and aluminum fluoride (AlF₃) at temperatures exceeding 600°C. epo.org The resulting solidified melt is then ground to obtain the KAlF₄ powder. However, this method can be energy-intensive and may result in products with high melting points. epo.org

Another high-temperature approach involves mixing stoichiometric amounts of potassium carbonate (K₂CO₃) and aluminum hydroxide (Al(OH)₃) with an excess of 40% hydrofluoric acid to form a paste. mdpi.com This paste is then dried and annealed in a platinum crucible at elevated temperatures, such as 723 K (450°C) for 48 hours, to yield the final KAlF₄ product. mdpi.com

Solid-state synthesis is a cornerstone of materials science, historically relying on high temperatures to drive reactions between solid reactants. nih.gov While effective, these high-temperature methods are being increasingly scrutinized for their energy consumption and potential for producing less-defined materials compared to newer, lower-temperature techniques. nih.gov

Table 2: Overview of High-Temperature Solid-State Synthesis of KAlF₄

PrecursorsReaction ConditionsProduct FormReference
Potassium fluoride (KF), Aluminum fluoride (AlF₃)Melting together above 600°C.Solidified melt, requires grinding. epo.org
Potassium carbonate (K₂CO₃), Aluminum hydroxide (Al(OH)₃), Hydrofluoric acid (HF)Formation of a paste, dried, and annealed at 723 K for 48 hours.Ground powder. mdpi.com

High-Purity KAlF₄ Synthesis Strategies

The production of high-purity this compound is critical for its application in various fields, such as in fluxes for the aluminum industry and as host materials for phosphors. Achieving high purity necessitates careful control over starting materials and the implementation of specific purification steps.

Optimization of Precursors and Stoichiometry

The purity of the final KAlF₄ product is intrinsically linked to the purity of the precursor materials. Utilizing high-purity aluminum metal powder as a starting material, for example, is a key step in a patented method for producing high-purity KAlF₄. google.com

Precise control of the stoichiometry, or the molar ratio of the reactants, is also crucial. For the synthesis of potassium fluoroaluminates, adjusting the molar ratio of potassium to aluminum can favor the formation of either KAlF₄ or K₃AlF₆. google.com Specifically for KAlF₄, a molar ratio of potassium to aluminum between 1.0 and 1.19 is preferred. google.com

Methodologies for Impurity Removal in Solution-Based Processes

Solution-based synthesis methods offer opportunities to remove impurities that may be present in the precursors. One effective strategy involves the selective dissolution and precipitation of intermediates.

In a method starting with high-purity aluminum powder and hydrofluoric acid, nitric acid is added to the resulting aluminum fluoride solution. google.com The nitric acid serves to dissolve impurities. Subsequently, the addition of water causes the precipitation of solid aluminum fluoride, leaving the impurities behind in the solution. google.com The precipitated aluminum fluoride can be further washed with water to remove any residual impurities before it is reacted with potassium hydroxide and hydrofluoric acid to form the final high-purity KAlF₄ product. google.com

Washing the final product is also a common purification step. The synthesized KAlF₄ can be washed with water to remove any remaining soluble impurities and then dried. google.com In some co-precipitation methods, the precipitate is washed with ethanol before drying. mdpi.com

Green Synthesis Protocols for this compound

The development of environmentally friendly, or "green," synthesis methods is a growing area of focus in chemistry. These protocols aim to reduce the use of hazardous substances, minimize energy consumption, and generate less waste.

While specific "green synthesis" protocols for KAlF₄ using biological materials like plant extracts are not extensively documented in the provided search results, the principles of green chemistry can be applied to the existing synthesis routes. For example, developing simple aqueous phase synthesis methods that operate at lower temperatures can be considered a step towards greener production. researchgate.netresearchgate.net Low-temperature wet chemical methods, such as those used for synthesizing related fluoride phosphors, are indicative of this trend. researchgate.net

The overarching goal of green synthesis is to create materials through processes that are simple, efficient, and environmentally benign. nih.gov This can involve using water as a solvent, reducing reaction times, and operating at or near ambient temperatures. The pursuit of such methods for KAlF₄ production is an active area of research, aiming to replace more energy-intensive and hazardous conventional techniques.

An in-depth examination of the synthesis and crystal growth of this compound (KAlF₄) reveals sophisticated methodologies aimed at producing high-purity and crystalline forms of the compound for various advanced applications. Research has focused on developing both efficient powder synthesis techniques and methods for growing large, high-quality single crystals.

Crystallographic Structures and Phase Transitions in Potassium Tetrafluoroaluminate

Polymorphic Forms of Solid KAlF₄

Solid KAlF₄ is known to exist in several polymorphic forms, each characterized by a unique crystal structure. These forms include stable low- and high-temperature phases, as well as a metastable nanosized variant. Both the low- and high-temperature polymorphs feature a layered structure composed of potassium ions (K⁺) and aluminum hexafluoride ([AlF₆]³⁻) octahedra. mdpi.comnih.gov In these layers, each [AlF₆]³⁻ octahedron is connected to four others by sharing corner fluorine atoms. mdpi.comnih.gov

At room temperature and up to approximately 673 K, KAlF₄ adopts a tetragonal crystal structure. mdpi.comnih.gov This low-temperature phase belongs to the P4/mbm space group. mdpi.comresearchgate.net The structure consists of layers of corner-sharing [AlF₆]³⁻ octahedra, with potassium ions situated between the layers. nih.gov

Table 1: Crystallographic Data for Low-Temperature Tetragonal KAlF₄

ParameterValue
Crystal SystemTetragonal
Space GroupP4/mbm
a5.122 Å
b5.122 Å
c6.288 Å
α, β, γ90°
Unit Cell Volume (V)164.999 ų

Data sourced from Ma et al. (2018). mdpi.com

Upon heating above 673 K, the tetragonal form of KAlF₄ undergoes a phase transition to a high-temperature monoclinic structure. mdpi.comnih.gov This polymorph is characterized by the P2₁/m space group. mdpi.comnih.gov The transformation involves a monoclinic distortion of the crystal lattice and an ordering of the potassium atoms. nih.gov Like the low-temperature phase, this structure is also layered, consisting of K⁺ ions and layers of corner-shared [AlF₆]³⁻ octahedra. nih.gov

Table 2: Crystallographic Data for High-Temperature Monoclinic KAlF₄

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
a6.542 Å
b7.195 Å
c7.177 Å
α, γ90°
β108.478°
Unit Cell Volume (V)320.415 ų

Data sourced from Ma et al. (2018). mdpi.comnih.gov

A nanosized, metastable polymorph of KAlF₄, designated as θ-KAlF₄, has been identified. cambridge.org This form can be produced through the thermal decomposition of certain precursor compounds. cambridge.org Unlike the stable layered polymorphs, θ-KAlF₄ crystallizes in the orthorhombic Pnma space group. cambridge.orgresearchgate.net Its structure is unique within the family of AIMIIIF₄ compounds (where A is an alkali metal and M is a trivalent metal) and is related to the fluorite structure. cambridge.org It is composed of [AlF₆]³⁻ octahedra that share common edges to form bioctahedral units. These units then connect through corner-sharing fluorine atoms, creating infinite ladder-like double files of octahedra. cambridge.org

Table 3: Crystallographic Data for Nanosized Metastable θ-KAlF₄

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a8.3242 Å
b7.2502 Å
c11.8875 Å
α, β, γ90°
Unit Cell Volume (V)717.44 ų
Formula Units (Z)8

Data sourced from Le Bail (2009). cambridge.orgresearchgate.net

Structural Evolution Across Temperature Regimes

As KAlF₄ is heated, it undergoes a reversible solid-solid phase transformation. mdpi.com In-situ high-temperature X-ray diffraction studies have shown that the compound maintains its room-temperature tetragonal structure up to 673 K. mdpi.comnih.gov Above this temperature, it transforms into the high-temperature monoclinic phase. mdpi.comnih.gov This transition from the P4/mbm space group to the P2₁/m space group represents a key structural evolution before the compound reaches its melting point. mdpi.comnih.gov The layered nature of the structure, however, is preserved through this transition. nih.gov

In addition to the primary tetragonal-to-monoclinic phase transition, evidence of a premartensitic phase in KAlF₄ has been reported based on neutron and X-ray scattering data. cambridge.orgresearchgate.net Martensitic transformations are a type of displacive, diffusionless solid-state transition that involves a collective movement of atoms, leading to a change in crystal structure. The presence of a premartensitic phase suggests the existence of precursor structural instabilities or fluctuations before the main phase transition occurs. cambridge.org

Order-Disorder Phenomena in KAlF4-Related Systems

Potassium tetrafluoroaluminate is known to exist in several polymorphic forms, with transitions between them characterized by changes in crystallographic symmetry and order. mdpi.comcambridge.org At ambient temperature, KAlF4 typically presents in a tetragonal crystal system with the space group P4/mbm. mdpi.com This structure is characterized by layers of [AlF₆]³⁻ octahedra, where each octahedron shares four corners with its neighbors within the layer. mdpi.comnih.gov

As the temperature increases, KAlF4 undergoes a phase transition. At approximately 673 K (400 °C), the tetragonal structure transforms into a high-temperature monoclinic phase with the space group P2₁/m. mdpi.com This transition involves a distortion of the crystal lattice and a more ordered arrangement of the potassium atoms. mdpi.com The fundamental layered structure of corner-shared [AlF₆]³⁻ octahedra, however, is maintained in this high-temperature solid phase. mdpi.comnih.gov

Further complexities arise in KAlF4-related systems. For instance, in the low-temperature phase of KAlF4, precursor phenomena attributed to embryonic domains of a premartensitic phase have been observed. iaea.org Neutron and X-ray scattering studies have shown the coexistence of the high-temperature phase and the premartensitic phase, a phenomenon interpreted through the presence of edge dislocations formed during crystal growth. iaea.org Additionally, a metastable polymorph, θ-KAlF4, has been identified as a nanosized product from the thermal decomposition of related compounds. cambridge.org This orthorhombic phase (space group Pnma) features a unique structure with infinite ladder-like double files of edge-sharing [AlF₆] octahedra. cambridge.org The existence of these various phases and the transitions between them highlight the complex order-disorder phenomena inherent in the KAlF4 crystal structure.

Below is a table summarizing the crystallographic data for the primary solid phases of KAlF4.

PropertyRoom Temperature PhaseHigh-Temperature Phase
Crystal System TetragonalMonoclinic
Space Group P4/mbmP2₁/m
Transition Temperature Transforms above ~673 KStable from ~673 K to melting point
Structural Feature Layered structure of corner-shared [AlF₆]³⁻ octahedraDistorted layered structure of corner-shared [AlF₆]³⁻ octahedra with K⁺ ordering

Ionic Speciation and Microstructure in Molten KAlF4

When KAlF4 melts, its layered crystalline structure breaks down, giving way to a dynamic liquid composed of various ionic species. mdpi.comnih.gov Understanding the identity and concentration of these ions, as well as their arrangement, is crucial for applications such as aluminum brazing and electrolysis. researchgate.net

Identification and Quantitative Analysis of Fluoroaluminate Ion Clusters (e.g., [AlF₄]⁻, [AlF₆]³⁻, [AlF₅]²⁻, [Al₂F₇]⁻)

In the molten state, KAlF4 is not simply composed of K⁺ and [AlF₄]⁻ ions. Instead, a complex equilibrium exists between several fluoroaluminate anions. High-temperature Raman spectroscopy and quantum chemistry simulations have been instrumental in identifying these species. nih.govresearchgate.net

The primary ionic species present in molten KAlF4 is the tetrafluoroaluminate anion, [AlF₄]⁻. mdpi.comnih.gov However, other species are also present due to dissociation and association reactions. The main equilibrium involves the following ions:

[AlF₄]⁻ (tetrafluoroaluminate): The predominant species in the melt. mdpi.comnih.gov

[AlF₆]³⁻ (hexafluoroaluminate): Exists in smaller quantities. nih.govresearchgate.net The solid-state structure is based on this octahedral coordination, and remnants of this coordination persist into the melt. nih.gov

[AlF₅]²⁻ (pentafluoroaluminate): This ion is considered an intermediate in the equilibrium between [AlF₄]⁻ and [AlF₆]³⁻. researchgate.netresearchgate.net

The dissociation of the [AlF₆]³⁻ complex can be represented by the equilibrium:

[AlF₆]³⁻ ⇌ [AlF₄]⁻ + 2F⁻

Characterization of the Molten State Microstructure

The microstructure of molten KAlF4 is best described as a dynamic network of interacting fluoroaluminate clusters. nih.govsioc-journal.cn It is not a simple mixture of discrete ions but rather a structured liquid.

Upon melting, the rigid, layered structure of solid KAlF4 collapses. nih.gov The resulting liquid consists mainly of K⁺ cations and [AlF₄]⁻ tetrahedral anions. mdpi.comnih.gov However, these tetrahedra are not entirely isolated. Quantum chemistry simulations and spectroscopic data suggest that these [AlF₄]⁻ units can form larger clusters, denoted as [AlF₄]⁻n, through corner-sharing. mdpi.com

Spectroscopic and Vibrational Characterization of Potassium Tetrafluoroaluminate

Raman Spectroscopy Analysis

Raman spectroscopy has been a key technique in elucidating the temperature-dependent micro-structure and phase transitions of KAlF4.

The vibrational modes of crystalline KAlF4 have been analyzed through temperature-dependent Raman spectroscopy, revealing the presence of two different polymorphs below its melting point. At temperatures below 673 K, KAlF4 exists in a tetragonal crystal system (P4/mbm space group). As the temperature increases, it transitions to a high-temperature monoclinic phase (P21/m space group). nih.gov

Both crystalline forms of KAlF4 are characterized by a layered structure composed of potassium ions (K+) and aluminum hexafluoride ([AlF6]3−) octahedra. In this arrangement, each [AlF6]3− octahedron shares four of its corners with four other [AlF6]3− octahedra within the same layer. nih.gov The [AlF6]3− octahedron itself consists of a central aluminum atom coordinated to six fluorine atoms, which include four bridging and two non-bridging fluorine atoms. nih.gov

At room temperature, the experimental Raman spectrum of the tetragonal phase of KAlF4 shows two primary peaks in the 200–600 cm⁻¹ range. nih.gov Density functional theory (DFT) calculations have been employed to assign these vibrational modes. nih.gov A peak observed at approximately 228 cm⁻¹ is attributed to the shearing vibrations of the non-bridging fluorine atoms relative to the aluminum atom (AlVI-Fnb). A second prominent peak at about 547 cm⁻¹ corresponds to the symmetric stretching vibrations of the AlVI-Fnb bonds. nih.gov

Upon heating to 773 K, the Raman spectrum changes, reflecting the transition to the monoclinic phase. New bands appear at 319 cm⁻¹ and 481 cm⁻¹, which are associated with the shearing vibrations of AlVI-Fnb in the high-temperature structure. The experimental spectrum at this temperature shows peaks at approximately 229, 319, 481, and 539 cm⁻¹. The bands at 229, 319, and 481 cm⁻¹ are assigned to shearing vibrations, while the band at 539 cm⁻¹ is related to the symmetric stretching vibrations of the AlVI-Fnb. nih.gov

Table 1: Temperature-Dependent Vibrational Mode Assignments of Crystalline KAlF4

Temperature Phase Wavenumber (cm⁻¹) Assignment
Room Temperature Tetragonal 228 Shearing vibrations of AlVI-Fnb
Room Temperature Tetragonal 547 Symmetric stretching vibrations of AlVI-Fnb
773 K Monoclinic 229 Shearing vibrations of AlVI-Fnb
773 K Monoclinic 319 Shearing vibrations of AlVI-Fnb
773 K Monoclinic 481 Shearing vibrations of AlVI-Fnb
773 K Monoclinic 539 Symmetric stretching vibrations of AlVI-Fnb

In situ high-temperature Raman spectroscopy has been instrumental in understanding the structural evolution of KAlF4 as it transitions from a solid to a molten state. As the temperature surpasses the melting point, the layered crystalline structure becomes unstable and collapses. nih.gov

The Raman spectra of molten KAlF4 indicate a significant change in the coordination of the aluminum atom. The melt is predominantly composed of tetrahedral aluminum tetrafluoride ([AlF4]−) ions, with a smaller fraction of the original octahedral [AlF6]3− ions remaining. nih.gov This structural rearrangement is a key aspect of the melting process for this compound.

Infrared Spectroscopy Investigations of KAlF4 Materials

Infrared (IR) spectroscopy is another vibrational spectroscopy technique that provides information about the structure of materials. A study on the physicochemical properties of KAlF4 single crystals mentions the use of Fourier infrared spectroscopy in their characterization. The investigation revealed that a KAlF4 single crystal exhibits high transmittance in the infrared region, specifically from 2000 to 5500 nm. researchgate.net This wide window of transparency in the mid-infrared range is a notable property of the material. However, detailed assignments of the infrared vibrational modes for KAlF4 are not extensively available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment and dynamics of specific nuclei in a material.

While specific solid-state ¹⁹F NMR studies focused solely on KAlF4 are not detailed in the provided search results, the technique has been widely applied to investigate fluoride (B91410) ion dynamics and local environments in various related fluoride materials. High-temperature NMR spectroscopy, in conjunction with Raman spectroscopy, has been used to assign vibrational modes in molten NaF-AlF3 systems. nih.gov

Solid-state ¹⁹F NMR is a valuable technique for characterizing pharmaceutical solids containing fluorine. nih.gov In the context of inorganic fluorides, ¹⁹F NMR has been used to study monovalent alkali metal fluorides. These studies use techniques like magic-angle spinning (MAS) to reduce line broadening and gain insights into the shielding of the fluorine nucleus, which can be related to cation-anion polarization effects and the degree of covalent bonding. researchgate.net For instance, high-resolution solid-state ¹⁹F NMR has been used to probe the nature of ionic fluorides like LiF, NaF, KF, and CsF. Such studies can provide information on fluoride ion mobility and the local structure around the fluorine atoms. nih.gov Given the utility of ¹⁹F NMR for these related compounds, it is a promising technique for detailed investigations into the local fluorine environments and ion dynamics within the KAlF4 structure.

Photoluminescence Spectroscopy of Doped KAlF4 Systems

Photoluminescence spectroscopy investigates the light emitted from a material after it has absorbed photons. This technique is particularly useful for characterizing materials that have been doped with luminescent ions. While specific studies on the photoluminescence of doped KAlF4 are not extensively covered in the search results, the luminescence of common dopants like europium (Eu³⁺) and chromium (Cr³⁺) in other fluoride and aluminate host materials provides insight into the potential properties of doped KAlF4.

Europium (Eu³⁺) is a common activator ion that typically emits in the orange-red region of the visible spectrum. For example, Eu³⁺-doped potassium aluminum sulfate (B86663) (KAl(SO4)2) phosphors have been synthesized and show orange-red emission. researchgate.net In various aluminate hosts (XAl2O4 where X = Mg, Ca, Sr, Ba), Eu³⁺ doping also results in intense red emission. rsc.org The emission is often dominated by the ⁵D₀ → ⁷F₂ transition, which is sensitive to the local environment of the Eu³⁺ ion. researchgate.netrsc.org

Chromium (Cr³⁺) is another common dopant known for its emission in the red to near-infrared (NIR) region, which is highly dependent on the host material. For instance, Cr³⁺-doped fluorine-doped lithium aluminate emits in the deep red to near-infrared region (650 nm to 900 nm). The luminescence properties are influenced by the crystal field around the Cr³⁺ ion. Given these examples, it is expected that doping KAlF4 with ions like Eu³⁺ or Cr³⁺ could lead to materials with interesting photoluminescent properties, potentially in the red and near-infrared spectral regions.

Upconversion Emission Profiles (e.g., Ho³⁺/Yb³⁺, Er³⁺/Yb³⁺ activated KAlF₄)

Potassium tetrafluoroaluminate (KAlF₄) has emerged as a promising host material for rare-earth ions to achieve upconversion luminescence, a process where lower-energy photons are converted into higher-energy ones. The doping of KAlF₄ with specific combinations of lanthanide ions, such as Holmium (Ho³⁺) and Ytterbium (Yb³⁺), or Erbium (Er³⁺) and Ytterbium (Yb³⁺), has been shown to produce visible light upon near-infrared (NIR) excitation. This phenomenon is primarily driven by efficient energy transfer from the sensitizer (B1316253) ion (Yb³⁺) to the activator ion (Ho³⁺ or Er³⁺).

In the case of KAlF₄ co-doped with Holmium and Ytterbium (KAlF₄:Ho³⁺/Yb³⁺), excitation with a 980 nm laser leads to an intense green emission centered at approximately 540 nm. researchgate.net This green luminescence corresponds to the ⁵F₄, ⁵S₂ → ⁵I₈ transition of the Ho³⁺ ion. The upconversion mechanism is initiated by the absorption of 980 nm photons by the Yb³⁺ ions, which have a large absorption cross-section at this wavelength. Subsequently, the excited Yb³⁺ ions transfer their energy to adjacent Ho³⁺ ions through a process known as energy transfer upconversion (ETU). This sequential energy transfer populates the higher energy levels of Ho³⁺, leading to the characteristic green emission.

Upconversion Emission Data for Activated KAlF₄
Emission Wavelength (nm)TransitionColor

Downconversion Emission Characteristics (e.g., Dy³⁺, Eu³⁺ activated KAlF₄)

Downconversion is a photoluminescence process where a high-energy photon is converted into two or more lower-energy photons. While specific detailed studies on the downconversion properties of Dysprosium (Dy³⁺) and Europium (Eu³⁺) activated this compound (KAlF₄) are not extensively documented in the available literature, the general emission characteristics of these ions in similar fluoride host materials can provide valuable insights.

Dysprosium (Dy³⁺) is well-known for its characteristic emissions in the blue and yellow regions of the visible spectrum. When incorporated into a host lattice, Dy³⁺ ions typically exhibit a prominent blue emission corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition and a strong yellow emission from the ⁴F₉/₂ → ⁶H₁₃/₂ transition. The relative intensity of these two emissions is highly sensitive to the local symmetry of the crystal field around the Dy³⁺ ion. In host materials where Dy³⁺ occupies a site with low symmetry, the yellow emission (a hypersensitive transition) tends to dominate, while in sites with higher symmetry, the blue emission is more pronounced. It is anticipated that Dy³⁺-doped KAlF₄ would exhibit these characteristic blue and yellow emissions, making it a potential candidate for single-phase white light-emitting phosphors.

Europium (Eu³⁺) is a widely utilized activator for red phosphors due to its intense and sharp emission lines in the red-orange region of the spectrum. The luminescence of Eu³⁺ is characterized by transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifold. The most prominent of these is typically the ⁵D₀ → ⁷F₂ transition, which is an electric dipole transition and is highly sensitive to the local environment, resulting in a strong red emission around 610-620 nm. The ⁵D₀ → ⁷F₁ transition is a magnetic dipole transition, and its intensity is largely independent of the host lattice, typically appearing as an orange emission around 590 nm. The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition is often used as a probe of the symmetry of the Eu³⁺ site in the host crystal. In Eu³⁺-activated KAlF₄, it is expected that the material would exhibit these characteristic orange and red emissions, with the potential for a dominant red emission suitable for lighting and display applications.

Expected Downconversion Emission Data for Activated KAlF₄
Expected Emission ColorTypical Transition

Computational and Theoretical Chemistry of Potassium Tetrafluoroaluminate

Ab Initio and Quantum Chemical Simulations

Ab initio and quantum chemical simulations are powerful tools for investigating the fundamental properties of molecules and materials from first principles, without empirical parameters. These methods have been instrumental in elucidating the nature of fluoroaluminate species and their vibrational characteristics.

Molecular Structure and Isomerism of Fluoroaluminate Species

Quantum chemical simulations have been employed to explore the structure and stability of various fluoroaluminate anions that can exist in systems containing potassium tetrafluoroaluminate, particularly in the molten state. While the solid state of KAlF₄ is characterized by a network of corner-sharing AlF₆ octahedra, the melt is a more complex mixture of different fluoroaluminate species.

Computational studies have shown that in molten KAlF₄, there is a predominance of the tetracoordinated [AlF₄]⁻ anion, with a smaller fraction of the hexacoordinated [AlF₆]³⁻ anion. researchgate.net The presence and relative abundance of these species are crucial for understanding the physicochemical properties of the melt, such as its viscosity and electrical conductivity.

Theoretical calculations allow for a detailed analysis of the geometries of these fluoroaluminate isomers. The [AlF₄]⁻ anion typically exhibits a tetrahedral geometry, while the [AlF₆]³⁻ anion has an octahedral structure. Quantum chemical methods can predict bond lengths, bond angles, and relative energies of these and other potential fluoroaluminate species, such as the pentacoordinated [AlF₅]²⁻, providing a comprehensive picture of the potential isomers and their stability.

A metastable polymorph of this compound, θ-KAlF₄, has also been identified. This nanosized phase features a structure with edge-sharing AlF₆ octahedra, a departure from the corner-sharing arrangement found in the more stable polymorphs. Ab initio structure determination was crucial in identifying this novel arrangement.

Prediction and Assignment of Vibrational Spectra

Quantum chemical simulations are highly effective in predicting the vibrational spectra (Raman and infrared) of molecules and materials. For this compound, these calculations have been vital for assigning the vibrational modes observed in experimental spectra to specific atomic motions within the crystal lattice and in the molten state.

The Raman spectrum of molten KAlF₄, as simulated by quantum chemistry ab initio methods, shows good agreement with experimental observations. researchgate.net These simulations have been used to assign the major vibrational modes of the temperature-dependent Raman spectra of KAlF₄. researchgate.net

For the solid phases of KAlF₄, theoretical calculations have been used to assign the vibrational modes of both the room-temperature and high-temperature polymorphs. researchgate.net For instance, in the molten state, the calculated Raman spectra of various fluoroaluminate clusters have been compared with experimental data to identify the constituent species. The symmetric stretching vibration of the [AlF₄]⁻ anion is calculated to be around 621.9 cm⁻¹, while those for [AlF₅]²⁻ and [AlF₆]³⁻ are predicted at approximately 553 cm⁻¹ and 520.4 cm⁻¹, respectively.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational materials science, offering a balance between accuracy and computational cost. It has been extensively applied to study the electronic structure, crystal lattice, and dynamic properties of this compound.

Electronic Structure and Crystal Lattice Simulations of KAlF₄ Polymorphs

DFT calculations have been successfully used to simulate the structure of crystalline KAlF₄. researchgate.net These simulations have confirmed the existence of two primary polymorphs at atmospheric pressure. At temperatures below 673 K, KAlF₄ adopts a tetragonal crystal structure belonging to the P4/mbm space group. researchgate.net Above this temperature, it transforms into a monoclinic phase with the P2₁/m space group. researchgate.net

Both of these polymorphs are characterized by a layered structure. These layers are composed of [AlF₆]³⁻ octahedra that share four corners with neighboring octahedra. researchgate.net The potassium ions (K⁺) are situated between these layers. DFT simulations provide detailed information about the lattice parameters, atomic positions, and bond lengths within these crystal structures, which are in good agreement with experimental data from X-ray diffraction.

The following table summarizes the structural parameters of the two KAlF₄ polymorphs as determined by DFT calculations and experimental measurements. researchgate.net

PropertyRoom Temperature Phase (Tetragonal)High Temperature Phase (Monoclinic)
Crystal System TetragonalMonoclinic
Space Group P4/mbmP2₁/m
Lattice Parameters a = b = 5.04 Å, c = 6.15 Åa = 5.25 Å, b = 10.15 Å, c = 5.06 Å
α = β = γ = 90°α = γ = 90°, β = 116.1°

Phonon Dispersion and Lattice Dynamics Modeling

While specific detailed studies on the phonon dispersion and lattice dynamics modeling of KAlF₄ are not extensively reported in the readily available literature, first-principles lattice-dynamics calculations are a standard output of DFT simulations. These calculations can provide the phonon dispersion curves and the phonon density of states. Such information is crucial for understanding the vibrational properties of the crystal lattice, its thermodynamic stability, and its thermal properties, such as heat capacity and thermal conductivity. The condensation of soft phonon modes at specific points in the Brillouin zone is often the driving mechanism for structural phase transitions.

Thermodynamic Modeling of Phase Transitions

Thermodynamic modeling, often coupled with first-principles calculations, is used to understand and predict phase transitions in materials. For this compound, such modeling is essential for describing the transitions between its solid polymorphs and its melting behavior.

Experimental and theoretical studies have identified a structural phase transition in KAlF₄. Raman spectroscopy studies under hydrostatic pressure have revealed a strong frequency jump at 0.21 GPa, which is attributed to a martensitic phase transition. researchgate.net This pressure-induced phase transition highlights the sensitivity of the KAlF₄ crystal structure to external pressure.

Thermodynamic models can be developed based on the calculation of the Gibbs free energy of the different phases as a function of temperature and pressure. By comparing the Gibbs free energies of the tetragonal and monoclinic phases, the transition temperature can be predicted. Similarly, the pressure at which a phase transition occurs can be determined by finding the pressure at which the Gibbs free energies of the two phases become equal. While detailed thermodynamic modeling studies specifically for KAlF₄ are not widely published, the necessary energetic and vibrational data can be obtained from DFT and lattice dynamics calculations.

Ionic Transport Mechanism Studies

This compound's utility in applications such as fluxes for aluminum brazing is related to its ionic conductivity in the molten state. nih.gov Computational simulations are invaluable for elucidating the mechanisms of ion transport at the atomic scale.

Molecular dynamics (MD) and first-principles calculations are powerful tools for simulating the movement of ions within a crystal lattice or a melt. These simulations can map out the potential energy landscape experienced by a migrating ion, identifying the most likely pathways for diffusion and the energy barriers that must be overcome.

While specific simulations of fluoride (B91410) ion migration in KAlF₄ are not widely reported, studies on similar fluoride-ion conductors provide insight into the methodologies. For example, in K₂BiF₅, first-principles calculations have been used to study fluoride-ion migration. researchgate.net These calculations revealed that fluoride ions can migrate both along and between the BiF₇ chains in the crystal structure. researchgate.net The activation energy for migration within a chain was calculated to be 0.19 eV, while the barrier for migration between chains was found to be 0.25 eV. researchgate.net Such low activation energies are indicative of good ionic conductivity. Similar computational approaches could be applied to KAlF₄ to determine the specific pathways and energy barriers for fluoride ion migration in its solid and molten states.

Table 1: Calculated Activation Energies for Fluoride Ion Migration in K₂BiF₅

Migration Pathway Activation Energy (eV)
Within BiF₇ chain 0.19

This interactive data table is based on data from a study on a similar fluoride-ion conductor and illustrates the type of information that can be obtained from first-principles calculations.

The presence of structural defects, such as vacancies and interstitials, can have a profound impact on the ionic conductivity of a material. Computational studies can investigate how these defects are formed and how they facilitate ion transport. The cationic environment surrounding the mobile ion also plays a crucial role in determining the energy landscape for migration.

Studies on other fluoride conductors have shown that introducing lattice defects can significantly enhance fluoride ion conductivity. For instance, in β-KSb₁-δF₄-₃δ, creating vacancies at the Sb and F sites through heat treatment dramatically increases the F⁻ ion diffusivity. researchgate.net Similarly, in oxide ion conductors like Ca₁-ₓKₓWO₄-ₓ/₂, the substitution of Ca²⁺ with K⁺ creates oxide ion vacancies, which are directly responsible for the observed ionic conduction. nih.gov Computational models can be used to simulate the effects of such defects and substitutions in KAlF₄, providing a theoretical basis for designing materials with optimized ionic conductivity. These simulations can help to understand how the local arrangement of cations and the presence of vacancies alter the migration pathways and lower the activation energy barriers for fluoride ion transport.

Advanced Functional Applications of Potassium Tetrafluoroaluminate

Luminescent Materials and Phosphor Development

The unique crystal structure of potassium tetrafluoroaluminate makes it an excellent host material for doping with rare earth ions, leading to the development of advanced luminescent materials with a wide range of applications.

Rare Earth Ion Activation for Enhanced Upconversion Luminescence

This compound serves as an efficient host for trivalent rare earth ions (RE³⁺), facilitating a phenomenon known as upconversion luminescence. This process involves the conversion of lower-energy incident light, typically in the near-infrared (NIR) spectrum, into higher-energy emitted light in the visible spectrum. The low phonon energy of the KAlF₄ host lattice minimizes non-radiative relaxation, thereby enhancing the efficiency of the upconversion process.

A notable example is the co-doping of KAlF₄ with ytterbium (Yb³⁺) and erbium (Er³⁺) or holmium (Ho³⁺) ions. In the KAlF₄:Yb³⁺/Er³⁺ system, Yb³⁺ ions act as sensitizers, absorbing NIR photons (around 980 nm) and transferring the energy to the Er³⁺ activator ions. This energy transfer populates higher energy levels of Er³⁺, leading to characteristic green and red light emissions. Similarly, in KAlF₄:Ho³⁺/Yb³⁺ nanoparticles, the energy transfer from Yb³⁺ to Ho³⁺ results in intense green upconversion luminescence centered at approximately 540 nm. nih.gov The mechanism involves a two-photon process where the sequential absorption of two NIR photons by the Yb³⁺-RE³⁺ pair leads to the emission of a single higher-energy visible photon.

The introduction of potassium (K⁺) ions in fluoride (B91410) hosts has been shown to act as a self-promoting agent for enhanced crystallization and can increase upconversion luminescence intensity significantly due to high crystallinity and lattice distortion around the rare earth ions. osti.gov

Spectroscopic Converters for Solar Energy Enhancement Applications

The unique luminescent properties of rare earth-doped this compound present potential for enhancing the efficiency of photovoltaic devices. Solar cells have a limited spectral response, meaning they can only efficiently convert photons of certain energies into electricity. High-energy photons (like UV light) can cause thermalization losses, while low-energy photons (like NIR light) are not absorbed.

Spectroscopic converters, such as those based on KAlF₄:RE³⁺, can mitigate these losses. Through a process called down-conversion (or quantum cutting), a high-energy photon is converted into two or more lower-energy photons that can be more efficiently utilized by the solar cell. Conversely, through upconversion, two or more low-energy photons that would otherwise pass through the solar cell are converted into a single higher-energy photon that can be absorbed. While direct studies on KAlF₄ for this application are limited, the principles demonstrated in other fluoride hosts doped with lanthanides suggest its potential. For instance, materials like KAlF₄:Yb³⁺/Er³⁺ are considered candidates for upconverting materials in photovoltaics. nih.gov The application of lanthanide-doped materials as spectral converters is a promising strategy for next-generation solar cells.

Integration into Bioimaging Systems and Medical Diagnostics

The upconversion luminescence of rare earth-doped KAlF₄ nanoparticles offers significant advantages for bioimaging and medical diagnostics. nih.gov The use of NIR excitation light falls within the "biological transparency window" (700-1000 nm), where light penetration through biological tissues is maximized due to reduced absorption and scattering by water, hemoglobin, and melanin. This allows for deeper imaging with higher resolution and reduced photodamage to living organisms compared to conventional fluorescence imaging that uses UV or visible light excitation.

KAlF₄ nanoparticles doped with ions like Ho³⁺ and Yb³⁺, which exhibit intense green upconversion luminescence, are particularly promising as fluorescent probes. nih.gov These nanoparticles can be functionalized to target specific cells or tissues, enabling high-contrast imaging of biological processes at the cellular and subcellular levels. The biocompatibility of fluoride hosts further enhances their suitability for in-vitro and in-vivo applications. nih.gov The development of these nanoparticles opens up new possibilities for non-invasive disease diagnosis, tracking of drug delivery, and real-time monitoring of therapeutic responses.

Table 1: Upconversion Luminescence Properties of KAlF₄:Ho³⁺/Yb³⁺ Nanoparticles for Bioimaging

PropertyValueReference
Host MaterialThis compound (KAlF₄) nih.gov
Dopant IonsHo³⁺ / Yb³⁺ nih.gov
Excitation Wavelength980 nm nih.gov
Major Emission Band~540 nm (Intense Green) nih.gov
Average Particle Size~42 nm nih.gov
Synthesis MethodPrecipitation nih.gov
Potential ApplicationBioimaging nih.gov

Performance Evaluation in Light-Emitting Diode (LED) Configurations

This compound is a promising host material for phosphors used in white light-emitting diodes (WLEDs). The development of efficient red-emitting phosphors is crucial for achieving warm white light with a high color rendering index (CRI). Mn⁴⁺-doped fluoride phosphors have emerged as excellent candidates for this purpose due to their narrow-band red emission around 630 nm, which is highly desirable for lighting applications.

While specific performance data for KAlF₄:Mn⁴⁺ is not widely available, studies on analogous compounds like K₂SiF₆:Mn⁴⁺ and K₂TiF₆:Mn⁴⁺ provide valuable insights into the expected performance. These phosphors exhibit high quantum yields and excellent thermal stability. For instance, a WLED fabricated using a K₂SiF₆:Mn⁴⁺ red phosphor in combination with a yellow YAG:Ce³⁺ phosphor and a blue LED chip can achieve a high CRI of 88.1 and a correlated color temperature (CCT) of 3585 K. Similarly, nanowire WLEDs integrated with K₂TiF₆:Mn⁴⁺ nanosheets have demonstrated an unprecedentedly high CRI of ~96.4 and a CCT of ~4450 K. rsc.org

The synthesis of Mn⁴⁺-doped fluoroaluminate phosphors, such as Na₃AlF₆:Mn⁴⁺, has been achieved at room temperature, offering a cost-effective and environmentally friendly production method. dntb.gov.ua These findings suggest that KAlF₄:Mn⁴⁺ could be a valuable red-emitting component for high-quality WLEDs.

Table 2: Comparative Performance of Mn⁴⁺-Doped Fluoride Phosphors in WLEDs

PhosphorQuantum Yield (Internal)Luminous Efficacy (lm/W)Color Rendering Index (Ra)Correlated Color Temperature (K)Reference
K₂SiF₆:Mn⁴⁺92%137.288.13585 researchgate.net
CsNaGeF₆:Mn⁴⁺95.6%176.392.53783 osti.gov
K₂TiF₆:Mn⁴⁺ Nanosheets~91%-~96.4~4450 rsc.org
Cs₃AlF₆:Mn⁴⁺--86.23659 researchgate.net

Pressure-Induced Luminescence Enhancement and Tunability

The application of high pressure can significantly influence the luminescent properties of rare earth-doped this compound. In layer-structured materials like KAlF₄, the application of hydrostatic pressure can lead to an enhancement of upconversion luminescence. This is attributed to the anisotropic compressibility of the crystal lattice. The z-axis, being more compressible than the x- or y-axis, can effectively tolerate high pressure by reducing the inter-layer distance. This structural change can favorably alter the coordination environment of the luminescent ions, leading to an increase in emission intensity. researchgate.net

This pressure-induced enhancement is a notable phenomenon, as typically, weakened upconversion luminescence is observed in lanthanide-doped materials under high pressure. The ability to tune the luminescence intensity and potentially the emission wavelength through the application of pressure opens up possibilities for the development of novel pressure sensors and tunable photonic devices. These findings suggest that by designing materials with specific structural characteristics, such as the layered structure of KAlF₄, it is possible to achieve enhanced luminescent performance under extreme conditions. researchgate.net

Solid Electrolytes and Advanced Ionic Conductors

The investigation of this compound as a solid electrolyte for applications such as solid-state batteries is an area of emerging interest, though not as extensively studied as its luminescent properties. Solid electrolytes are crucial components for the development of safer and more energy-dense batteries compared to those with liquid electrolytes.

The crystal structure of KAlF₄, particularly its layered arrangement of K⁺ ions and [AlF₆]³⁻ octahedra, suggests the potential for ionic mobility. researchgate.net The movement of ions within the solid lattice is a prerequisite for ionic conductivity. At room temperature, KAlF₄ exists in a tetragonal crystal system, which transitions to a monoclinic system at higher temperatures (below its melting point). researchgate.net Such phase transitions can significantly impact ionic transport properties.

While KAlF₄ is known to be a component of molten salt electrolytes used in aluminum smelting due to its ability to enhance electrical conductivity in the molten state, its properties as a solid-state ionic conductor are not well-documented in recent literature for battery applications. A study from 1976 investigated the electrical properties of undoped and doped this compound, which may provide foundational data on its ionic conductivity in the solid state. However, there is a clear need for further research to evaluate the potassium and/or fluoride ion conductivity of KAlF₄ at various temperatures and to determine its electrochemical stability window and interfacial properties with electrode materials to assess its viability as a solid electrolyte in modern all-solid-state batteries. Computational studies, such as ab initio molecular dynamics simulations, could provide valuable insights into the ion diffusion mechanisms and conductivity of KAlF₄ in the solid state.

Strategies for Fluoride Ion Conduction Enhancement

The development of high-performance fluoride-ion batteries (FIBs) is contingent on the creation of solid electrolytes with high fluoride ion (F⁻) conductivity. swan.ac.uk For materials like this compound (KAlF₄), enhancing F⁻ conduction is a critical research focus. Several strategies are employed to improve the mobility of fluoride ions within the crystal lattice.

A primary strategy involves the introduction of point defects, such as fluoride ion vacancies or interstitials. These defects serve as charge carriers and create pathways for ion migration through the solid material. Anion doping is a promising approach to introduce these defects. For instance, substituting fluoride ions with divalent anions like O²⁻ can create fluoride vacancies to maintain charge neutrality, thereby increasing the concentration of mobile charge carriers. Conversely, creating interstitial fluoride ions can also facilitate conduction through an interstitialcy mechanism, where an interstitial ion pushes a lattice ion into an adjacent interstitial site.

Another effective strategy is heterovalent substitution on the cation sublattices. By replacing the host cations (K⁺ or Al³⁺ in KAlF₄) with ions of a different charge (aliovalent or heterovalent doping), the concentration of fluoride vacancies or interstitials can be precisely controlled. For example, substituting a portion of the trivalent aluminum (Al³⁺) with a divalent cation (like Mg²⁺) would necessitate the formation of fluoride vacancies to balance the charge, enhancing conductivity. Research on analogous fluoride materials has demonstrated the success of this approach. In materials like NH₄MgF₃, doping with Li⁺ (substituting for Mg²⁺) has been shown to significantly increase the number of fluoride vacancies and, consequently, the ionic conductivity. nih.gov

The physical characteristics of the material also play a crucial role. Nanostructuring the material to increase the grain boundary density can enhance fluoride ion conduction. Grain boundaries can provide fast diffusion pathways for ions. Therefore, synthesis methods that yield nanocrystalline powders of this compound could lead to electrolytes with improved performance.

Materials Design for All-Solid-State Fluoride Ion Batteries

The design of materials for all-solid-state fluoride-ion batteries (FIBs) revolves around achieving high energy density, safety, and long cycle life. rsc.org FIBs are considered a promising next-generation energy storage technology due to their high theoretical volumetric energy density, which can be significantly higher than that of lithium-ion batteries. swan.ac.uknih.gov The design of an effective all-solid-state FIB involves careful selection and engineering of the anode, cathode, and solid electrolyte.

Solid Electrolyte: The central component is the solid electrolyte, which must exhibit high fluoride ion conductivity at the desired operating temperature, negligible electronic conductivity, and a wide electrochemical stability window. swan.ac.uk this compound (KAlF₄) can be considered a candidate material. Its design for this purpose would focus on modifications, such as the doping strategies mentioned previously, to maximize F⁻ mobility. The electrolyte must remain stable in contact with both the highly reducing anode and the highly oxidizing cathode during battery operation.

Electrodes: The electrodes in a FIB operate on the principle of a conversion reaction. During discharge, fluoride ions move from the cathode through the electrolyte to the anode, where they react with the anode material to form a metal fluoride. nih.gov

Anode Design: Anode materials must have a high affinity for fluoride ions. nih.gov Typically, electropositive elements like magnesium, lanthanum, or yttrium are considered promising candidates. nih.govrsc.org For instance, a lanthanum-based anode would react with fluoride ions to form lanthanum trifluoride (LaF₃). rsc.org

Cathode Design: Cathode materials are typically metal fluorides that can release fluoride ions upon charging. nih.gov More electronegative elements such as copper, bismuth, or tin are promising for cathodes (e.g., CuF₂, BiF₃). nih.gov The reversible conversion between the metal and its corresponding fluoride (e.g., Cu ↔ CuF₂) allows for the storage and release of energy. rsc.org

A key challenge in materials design is managing the large volume changes that can occur in the electrodes during the fluorination and defluorination processes (charging and discharging). nih.gov These volume changes can lead to mechanical degradation and loss of electrical contact, ultimately causing battery failure. Designing electrode architectures that can accommodate this expansion and contraction is a critical area of research.

Effects of Heterovalent Substitution on Ionic Conductivity

Heterovalent substitution is a powerful and widely used strategy to enhance the ionic conductivity of solid electrolytes. rsc.org The core principle involves replacing a host lattice ion with a dopant ion of a different valence (charge state). This substitution intentionally introduces charge-compensating defects (vacancies or interstitials) that act as mobile charge carriers, thereby increasing ionic conductivity.

In the context of this compound (KAlF₄), this can be applied to either the K⁺ or Al³⁺ sites.

Substitution at the Al³⁺ site: Replacing the trivalent aluminum ion (Al³⁺) with a divalent ion (e.g., Mg²⁺ or Zn²⁺) would create a net negative charge. The lattice would compensate by forming fluoride ion vacancies (V_F^•). These vacancies break the perfect crystal structure and provide empty sites for adjacent fluoride ions to hop into, creating a pathway for F⁻ migration under an electric field.

Research on analogous perovskite-type fluorides, such as NH₄MgF₃, provides a clear demonstration of this effect. When Li⁺ is substituted for Mg²⁺, creating the compound NH₄(Mg₁₋ₓLiₓ)F₃₋ₓ, a fluoride vacancy is generated for each substituted lithium ion. Studies have shown a significant enhancement in ionic conductivity with increased Li-doping, up to an optimal concentration. nih.gov

The table below, based on data from analogous fluoride compounds, illustrates the typical effect of heterovalent doping on ionic conductivity.

CompoundDopant Concentration (x)Conductivity at 323 K (S cm⁻¹)
NH₄(Mg₁₋ₓLiₓ)F₃₋ₓ0.18.4 x 10⁻⁶
(NH₄)₂(Mg₁₋ₓLiₓ)F₄₋ₓ0.154.8 x 10⁻⁵

This data is based on research on analogous fluoride materials to illustrate the principle of heterovalent substitution. nih.gov

However, there is typically an optimal doping level. Beyond this point, increasing the dopant concentration can lead to the formation of defect clusters or ordered phases, which can trap the mobile vacancies and cause a decrease in ionic conductivity. nih.gov Therefore, precise control over the type and concentration of the heterovalent substituent is crucial for designing materials like KAlF₄ with maximal fluoride ion conductivity.

Advanced Analytical Methodologies for Potassium Tetrafluoroaluminate Research

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone analytical technique in the solid-state characterization of potassium tetrafluoroaluminate (KAlF₄). It provides fundamental insights into the crystalline structure, phase purity, and structural transformations the compound undergoes under various conditions.

Powder X-ray Diffraction (PXRD) is an essential tool for the routine identification and assessment of the crystalline nature of this compound. The technique involves directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline phase present.

For KAlF₄, PXRD patterns are compared against standard reference data from crystallographic databases, such as the Joint Committee for Powder Diffraction Standards (JCPDS). The synthetic KAlF₄ is identified using JCPD card No. 77-2210. This comparison allows for rapid confirmation of the compound's identity and the detection of any crystalline impurities. At room temperature, KAlF₄ typically exists in a tetragonal crystal system, which is readily identifiable from its characteristic diffraction peaks. The sharpness and intensity of these peaks also provide qualitative information about the sample's crystallinity; sharp, well-defined peaks are indicative of a well-ordered crystalline structure, whereas broad humps can suggest the presence of amorphous or poorly crystalline material.

Table 1: Room Temperature Crystal Structure Data for KAlF₄
ParameterValue
Crystal SystemTetragonal
Space GroupP4/mbm
JCPDS Card No.77-2210

Investigating the structural behavior of KAlF₄ at elevated temperatures is crucial for its applications in processes like aluminum brazing. High-temperature and in situ X-ray diffraction are powerful methods for studying these structural changes in real-time. In these experiments, the sample is heated within the diffractometer under a controlled atmosphere, and diffraction patterns are recorded at various temperature intervals.

In situ high-temperature XRD studies on KAlF₄ have revealed significant temperature-dependent polymorphism. As the compound is heated from room temperature, it maintains its tetragonal structure up to a certain point. A phase transformation is observed to begin around 673 K (400 °C), where the initial tetragonal phase transforms into a high-temperature monoclinic phase. This transformation is complete by 723 K (450 °C). This layered structure becomes unstable at higher temperatures and eventually collapses when the temperature surpasses the melting point.

Table 2: Polymorphic Phases of KAlF₄ Identified by High-Temperature XRD
Temperature RangeCrystal SystemSpace Group
Below 673 KTetragonalP4/mbm
Above 673 KMonoclinicP2₁/m

For more detailed and precise structural information, synchrotron radiation is employed. Synchrotron sources produce highly intense and collimated X-ray beams, enabling high-resolution diffraction experiments that can reveal subtle structural details not observable with conventional laboratory X-ray sources. Although specific synchrotron studies dedicated solely to KAlF₄ are not widely detailed in the provided context, the application of this technique to similar fluoride (B91410) compounds, such as KBF₄ and KZnF₃, highlights its potential.

Synchrotron powder X-ray diffraction can provide highly accurate lattice parameters and facilitate detailed Rietveld refinement, a method used to refine the crystal structure model against the experimental data. This level of precision is critical for understanding the exact atomic positions, bond lengths, and angles within the KAlF₄ unit cell and how they change during phase transitions. The high intensity of synchrotron radiation also allows for time-resolved studies of very fast phase transitions.

X-ray mono-Laue scattering is a specialized diffraction technique used to investigate crystalline structures and their transformations. Research utilizing this method on single crystals of KAlF₄ has uncovered anomalies in the high-temperature phase that are not apparent in standard powder diffraction. These anomalies have been attributed to the existence of embryonic domains of a "premartensitic" phase that coexists coherently with the high-temperature monoclinic phase. This premartensitic phase is an intermediate structural state that precedes the primary martensitic transformation, providing insight into the mechanisms of the phase transition. The arrangement of these domains and the lattice parameters of this intermediate phase can be determined, offering a more profound understanding of the transformation dynamics in KAlF₄.

Electron Microscopy and Surface Analysis

Electron microscopy and surface analysis techniques are indispensable for characterizing the morphology, nanostructure, and surface area of this compound, providing insights into its physical characteristics at the micro and nano scales.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and crystal habit of materials. For this compound, SEM analysis would reveal the shape, size, and arrangement of its crystalline particles. While literature mentions the morphological characterization of KAlF₄ single crystals, specific detailed descriptions and micrographs are not widely available in the public domain. The morphology of flux-grown crystals is of particular interest, as the growth conditions can significantly influence the crystal shape and surface features.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure and is ideal for characterizing the nanostructure and particle size of materials. mdpi.com In the context of this compound, TEM would be instrumental in examining the size and distribution of nanoparticles, identifying crystal defects, and visualizing the layered structure of its polymorphs. nih.gov The tetragonal phase of KAlF₄ is characterized by a layered structure composed of K⁺ ions and [AlF₆]³⁻ octahedra. nih.govmaterialsproject.org A new nanosized metastable polymorph, θ-KAlF₄, has also been identified with particle dimensions in the range of 13 x 18 x 55 nm³. researchgate.net Despite the availability of this information, specific TEM micrographs and detailed nanostructural analyses of KAlF₄ are not extensively reported.

Table 2: Nanoscale Characteristics of a KAlF₄ Polymorph

PolymorphParticle DimensionsCrystal System
θ-KAlF₄13 x 18 x 55 nm³ researchgate.netOrthorhombic researchgate.net

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a standard technique for determining the specific surface area of a powder by measuring the physical adsorption of a gas, typically nitrogen, on its surface. The surface area is a critical parameter for applications where KAlF₄ is used in powdered form, such as in fluxes, as it influences reactivity and dissolution rates. Currently, there is a lack of publicly available data on the specific surface area of this compound as determined by BET analysis. Such data would be valuable for quality control and for understanding the performance of KAlF₄ in various industrial processes.

Electrical Characterization Techniques

Electrical characterization techniques are employed to understand the ionic conductivity and dielectric properties of solid materials, which are crucial for applications in electrochemistry and electronics.

AC Impedance Spectroscopy for Conductivity Measurements

AC Impedance Spectroscopy is a powerful non-destructive technique used to investigate the electrical properties of materials, including ionic conductivity. This method involves applying a small alternating voltage over a range of frequencies and measuring the resulting current to determine the impedance of the material.

Further research utilizing modern AC impedance spectroscopy would provide more detailed insights into the charge transport mechanisms within this compound and could pave the way for its application in advanced technologies.

DC Polarization Methods for Charge Carrier Determination

Direct Current (DC) polarization techniques are fundamental electrochemical methods used to identify the nature of charge carriers in a solid-state material, specifically to distinguish between ionic and electronic conductivity. In the context of this compound (KAlF₄), a material known for its role as a flux in aluminum smelting due to its ability to enhance electrical conductivity, this method can be pivotal in confirming the dominant charge carriers. df-chemicals.com

The methodology involves applying a constant DC voltage across a sample of KAlF₄ placed between two electrodes. Ideally, the electrodes are selected to be "blocking" for the ionic species suspected to be mobile. For instance, if ionic conduction via K⁺ and [AlF₄]⁻ ions is hypothesized, electrodes made of a material that does not readily undergo electrochemical reactions with these ions (e.g., platinum or gold) would be used.

Upon application of the DC voltage, an initial current flows through the material. This total current is the sum of the current carried by ions and the current carried by any mobile electrons or holes. If the charge transport is purely ionic, the mobile ions will migrate towards the oppositely charged electrodes. The K⁺ cations will move towards the cathode, and the [AlF₄]⁻ anions will move towards the anode.

As these ions accumulate at the blocking electrodes, they cannot be discharged, leading to the formation of an electrical double layer at each electrode-material interface. This process, known as electrode polarization, creates an internal electric field that opposes the externally applied field. Consequently, the flow of ionic current gradually decreases over time, eventually decaying to zero once the internal field fully counteracts the applied voltage.

The behavior of the current as a function of time is the key diagnostic in this experiment. If the current drops to a negligible value, it provides strong evidence that the primary charge carriers are ions. The small residual current that may persist is attributed to electronic conduction (either electrons or holes), which is typically much lower in purely ionic compounds.

The fraction of the total conductivity contributed by ions is known as the ionic transference number (t_ion), while the electronic transference number is denoted as t_el. These are defined as:

t_ion = σ_ion / σ_total

t_el = σ_el / σ_total

where σ_ion, σ_el, and σ_total are the ionic, electronic, and total conductivities, respectively. In a DC polarization experiment, the initial total current (I_total) is proportional to the total conductivity, and the final residual current (I_el) is proportional to the electronic conductivity. The ionic transference number can thus be calculated as:

t_ion = (I_total - I_el) / I_total

For a predominantly ionic conductor like KAlF₄ is expected to be, the ionic transference number would be very close to 1.

Interactive Data Table: Expected Outcome of DC Polarization on KAlF₄

Below is a hypothetical data table illustrating the expected results from a DC polarization experiment on a this compound sample, demonstrating its character as an ionic conductor.

Time (seconds)Applied Voltage (V)Measured Current (A)Charge Carrier Behavior
01.01.0 x 10⁻⁴Initial current due to both ionic (K⁺, [AlF₄]⁻) and minor electronic flow.
101.05.0 x 10⁻⁵Ions begin to migrate and accumulate at blocking electrodes.
301.01.0 x 10⁻⁵Electrode polarization effect increases, impeding ionic current.
601.02.0 x 10⁻⁶Ionic current significantly reduced.
1201.05.0 x 10⁻⁷Current approaches a steady state.
3001.01.0 x 10⁻⁷Final residual current, primarily due to electronic carriers.

This analysis would confirm that in the solid state, charge transport in this compound is overwhelmingly ionic in nature, with the principal charge carriers being K⁺ and [AlF₄]⁻ ions.

Brillouin Light Scattering and Ultrasonic Propagation Studies

Brillouin light scattering and ultrasonic propagation studies are advanced non-destructive techniques used to probe the elastic properties of materials. mdpi.com These properties are intrinsically linked to the interatomic forces and the structural symmetry of the crystal, providing fundamental insights into its mechanical stability and phase behavior. For a compound like this compound (KAlF₄), which is known to exist in different crystalline forms, these methodologies are invaluable for a complete physical characterization. nih.gov

Brillouin light scattering involves the inelastic scattering of photons from acoustic phonons (quantized lattice vibrations) within the crystal. wikipedia.org When a laser beam passes through a KAlF₄ crystal, the photons can interact with these thermally generated acoustic waves. This interaction results in a shift in the frequency of the scattered light, known as the Brillouin shift (Δω). The magnitude of this shift is directly proportional to the velocity of the acoustic phonons in a specific crystallographic direction.

By measuring the Brillouin shift at various scattering geometries, it is possible to determine the velocity of sound for both longitudinal (compressional) and transverse (shear) waves along different crystal axes. These velocities are, in turn, related to the components of the elastic stiffness tensor (C_ij), which provides a complete description of the material's response to an applied stress.

Ultrasonic propagation studies offer a complementary method to determine the same elastic constants. In this technique, high-frequency sound waves (in the MHz range) are generated by a transducer and propagated through a precisely oriented single crystal of KAlF₄. The time taken for the ultrasonic pulse to travel through the sample and reflect back to the transducer is measured with high accuracy. From the sample dimensions and the transit time, the velocity of the ultrasonic wave can be calculated directly.

Similar to Brillouin scattering, by using different modes of wave propagation (longitudinal and shear) and various crystal orientations, the full set of independent elastic constants can be determined.

For this compound, which has a tetragonal crystal structure at room temperature (space group P4/mbm) and transitions to a monoclinic phase at higher temperatures, these studies would be particularly insightful. nih.gov The elastic constants are highly sensitive to the crystal symmetry. Therefore, performing these measurements as a function of temperature would allow for the precise determination of the elastic behavior of each phase and a detailed characterization of the phase transition itself.

Interactive Data Table: Representative Elastic Constants for a Tetragonal Crystal

Elastic ConstantDescriptionTypical Value Range (GPa) for Fluoride Crystals
C₁₁Stiffness against compression along the a-axis.80 - 150
C₃₃Stiffness against compression along the c-axis.70 - 130
C₄₄Shear stiffness in the bc-plane.20 - 50
C₆₆Shear stiffness in the ab-plane.30 - 60
C₁₂Relates stress along the a-axis to strain along the b-axis.30 - 70
C₁₃Relates stress along the a-axis to strain along the c-axis.25 - 65

The determination of these elastic constants for KAlF₄ through Brillouin scattering and ultrasonic propagation studies would provide crucial data for understanding its lattice dynamics, mechanical properties, and the thermodynamic nature of its structural phase transitions.

Challenges and Future Perspectives in Potassium Tetrafluoroaluminate Research

Discovery and Characterization of Novel Polymorphic Structures

A key challenge in KAlF₄ research is the comprehensive mapping of its polymorphic landscape. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical and chemical properties, making the discovery of new structures crucial for tailoring material performance. To date, several polymorphs of KAlF₄ have been identified.

At ambient temperature, KAlF₄ exists in a tetragonal crystal system with the space group P4/mbm. nih.govresearchgate.net This structure is characterized by layers of [AlF₆]³⁻ octahedra. nih.gov Upon heating, it undergoes a phase transition to a high-temperature monoclinic phase (P2₁/m) at approximately 673 K (400 °C). nih.gov

Beyond these stable phases, a metastable, nanosized polymorph, designated θ-KAlF₄, has been discovered. cambridge.org This phase is a product of the thermal decomposition of K₂(H₅O₂)Al₂F₉ and possesses an orthorhombic crystal structure with the space group Pnma. cambridge.org Unlike the other known phases, the structure of θ-KAlF₄ consists of AlF₆ octahedra linked via common edges, forming a unique double-file ladder-like structure. cambridge.org The pursuit of other potential metastable or high-pressure polymorphs remains an active area of research, as these novel structures could offer unique properties not found in the known phases.

Table 1: Crystallographic Data of Known Potassium Tetrafluoroaluminate (KAlF₄) Polymorphs

PolymorphCrystal SystemSpace GroupLattice Parameters (Å)Notes
Room-Temperature PhaseTetragonalP4/mbma = 5.122, c = 6.288Stable phase at ambient conditions. nih.gov
High-Temperature PhaseMonoclinicP2₁/ma = 8.625, b = 5.053, c = 6.288, β = 108.48°Stable above 673 K. nih.gov
θ-KAlF₄OrthorhombicPnmaa = 8.3242, b = 7.2502, c = 11.8875Metastable, nanosized polymorph. cambridge.org

Rational Design and Synthesis of KAlF₄-based Functional Materials with Tailored Properties

The rational design of KAlF₄-based materials involves deliberately modifying their composition and physical form to achieve specific properties tailored for advanced applications. This goes beyond its traditional use and ventures into creating high-performance functional materials.

A primary area of focus is the manipulation of melting point and particle size for metallurgical applications. For aluminum brazing, KAlF₄-based fluxes are designed to have a melting point lower than the brazing alloy. justia.com This can be achieved by adjusting the potassium-to-aluminum ratio, which can create multi-phase compositions including KAlF₄ and K₂AlF₅(H₂O) to depress the melting point to as low as 540 °C. justia.com Furthermore, controlling the particle size to the ultrafine range (e.g., 5-10 µm) is critical for formulating stable liquid flux preparations and pastes, ensuring uniform application and performance. honeywell.com

In the abrasives industry, KAlF₄ is used as a filler and binder in grinding wheels. df-chemicals.comamg-al.com Here, its properties are tailored to act as a flux during manufacturing, fusing the abrasive particles and bonding agents, while also serving as a hardening agent to improve wear resistance. fssf-chemicals.comdf-chemicals.com Future research aims to move beyond empirical adjustments toward model-driven design, where computational tools could predict how doping or the creation of composites could lead to materials with enhanced thermal stability, hardness, or specific fluxing characteristics for novel alloys.

Advanced In Situ Characterization of Dynamic Structural Processes

Understanding the dynamic structural transformations that KAlF₄ undergoes in response to stimuli like temperature is critical for optimizing its performance, particularly in high-temperature applications such as smelting and brazing. Advanced in situ characterization techniques, which allow for real-time observation of materials in their operating environment, are indispensable for this purpose.

The structural evolution of KAlF₄ has been investigated using in situ high-temperature X-ray diffraction (XRD) and Raman spectroscopy. nih.gov These studies have precisely captured the phase transformation from the room-temperature tetragonal structure to the high-temperature monoclinic phase. nih.gov XRD patterns collected as the sample is heated reveal the shift in crystal symmetry starting at 673 K. nih.gov

Simultaneously, in situ Raman spectroscopy provides insights into the vibrational modes of the crystal lattice. nih.gov The appearance of new Raman bands and shifts in existing ones correspond to the structural changes observed with XRD. nih.gov These techniques have also been crucial in elucidating the breakdown of the layered KAlF₄ structure upon melting, where the six-coordinated [AlF₆]³⁻ octahedra decompose into predominantly four-coordinated [AlF₄]⁻ tetrahedra and a smaller amount of [AlF₆]³⁻ in the molten state. nih.govresearchgate.net Future challenges involve developing higher-resolution in situ techniques to observe nucleation events, domain boundary movements, and other nanoscale phenomena during these transformations.

Development of Sustainable and Scalable Synthesis Strategies for Industrial Relevance

Traditional synthesis of KAlF₄ often involves high-temperature melting processes, which are energy-intensive. A significant future challenge is the development of sustainable and scalable synthesis routes that are more energy-efficient and environmentally benign. Research has shifted towards aqueous-based methods that can be performed at much lower temperatures.

Several novel, energy-efficient processes have been developed for producing potassium fluoroaluminates from various precursors. These methods include:

Reacting alumina (B75360) trihydrate with a hot, solvated potassium fluoride (B91410) solution in the presence of hydrofluoric acid. google.com

Reacting aluminum trifluoride trihydrate with a hot aqueous solution of potassium fluoride. google.com

Generating potassium aluminate in situ by reacting alumina trihydrate with hot aqueous potassium hydroxide (B78521), followed by treatment with hydrofluoric acid. google.com

These aqueous precipitation methods operate at temperatures between 70 °C and 95 °C, offering significant energy savings over melting techniques. google.com They also provide a pathway to tailor the final product's composition by simply varying the ratio of the reactants. google.com Further research is focused on optimizing these processes to maximize yield and purity, minimize waste streams, and utilize greener starting materials, making KAlF₄ production more economically and environmentally sustainable for industrial-scale demand.

Integration of KAlF₄ into Next-Generation Advanced Devices

While KAlF₄'s primary applications are in traditional industries, its unique properties as a water-insoluble fluoride source position it for potential use in next-generation advanced devices. americanelements.com Research into these applications is still emerging but represents a significant future perspective for the material.

One promising area is in the field of optics. Fluoride compounds are used for optical deposition, and the ability to produce KAlF₄ in ultra-high purity and nanoscale forms could make it a candidate for specialized coatings or as a component in optical glasses. amg-al.comamericanelements.com Glass producers already use KAlF₄ as an opacifying agent to create a milky white color. amg-al.com

Another forward-looking application is in catalysis. Recent trends suggest that nanotechnology could unlock new uses for established materials. heavenmaterials.com Nano-sized particles of KAlF₄ could potentially serve as effective catalysts in various chemical reactions, leveraging their high surface area and unique chemical environment. heavenmaterials.com As industries seek high-performance materials for new technologies, from advanced sensors to energy storage systems, the specific combination of potassium, aluminum, and fluorine in a stable inorganic host like KAlF₄ may find new and unanticipated roles.

Q & A

Q. What are the key physicochemical properties of potassium tetrafluoroaluminate, and how are they experimentally determined?

this compound (KAlF₄) is a colorless crystalline powder with a melting point range of 540–555°C, a density of 2.94 g/cm³, and water solubility of 4.57 g/L at 20°C . Key methods for characterization include:

  • Differential Scanning Calorimetry (DSC) for melting point determination.
  • Laser diffraction (e.g., D50 = 5–10 µm particle size) for particle size distribution .
  • X-ray diffraction (XRD) for crystallinity analysis .
  • pH and solubility testing in aqueous suspensions to assess compatibility with solvents .

Q. How should this compound be safely handled in laboratory settings?

KAlF₄ is stable under recommended storage conditions but reacts with strong acids to release toxic hydrogen fluoride (HF). Key safety protocols include:

  • Storage : In airtight containers at room temperature, away from moisture and acids .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and masks to avoid inhalation/contact .
  • Waste disposal : Neutralization with alkaline solutions to mitigate HF generation .

Advanced Research Questions

Q. What methodologies are used to study this compound’s role as a transition-state analog in enzymatic GTP hydrolysis?

KAlF₄-derived AlF₄⁻ ions mimic the γ-phosphate transition state in GTPase reactions. Key techniques include:

  • ¹⁹F NMR spectroscopy to observe AlF₄⁻ coordination in enzyme complexes (e.g., yeast phosphoglycerate kinase) .
  • X-ray crystallography to resolve atomic-level geometries of AlF₄⁻-bound GTPase-activating proteins (GAPs) .
  • WaterLOGSY NMR for determining dissociation constants in enzyme-ligand systems .

Q. How can particle size and morphology of KAlF₄ be optimized for flux performance in aluminum brazing?

Ultrafine particles (D50 = 5–10 µm) reduce viscosity in flux formulations, enhancing wetting of Al-Si filler metals. Methods for optimization include:

  • Ball milling to achieve controlled particle size distributions .
  • Thermal analysis (e.g., TGA/DSC) to assess flux stability at brazing temperatures (>555°C) .
  • SEM/EDS to correlate particle morphology with alloy joint strength .

Q. What explains discrepancies in reported thermal decomposition behavior of KAlF₄ in cryolite-alumina systems?

Evidence suggests KAlF₄ decomposes via competing pathways depending on alumina content and temperature:

  • Below 5% alumina: Forms sodium aluminate (NaAlO₂) and NaAlF₄ .
  • Above 5% alumina: Dissolves via a secondary mechanism, possibly involving ternary eutectics .
  • Controlled-atmosphere TGA and in situ XRD are recommended to resolve phase transitions .

Q. How does KAlF₄ perform as a scintillation material for radiation detection, and what methods improve its light yield?

TlAlF₄ crystals derived from KAlF₄ precursors exhibit scintillation light yields of ~11,800 ph/MeV with a fast decay component (194 ns). Key advancements include:

  • Bridgman-Stockbarger crystal growth for high-purity single crystals .
  • Co-doping with Mg²⁺ to enhance optical quality and reduce afterglow .
  • Thermoluminescence (TL) spectroscopy to identify and mitigate trap centers .

Methodological Guidance

Q. What computational tools are suitable for modeling the thermodynamic stability of KAlF₄ in molten salt systems?

  • CALPHAD (CALculation of PHAse Diagrams) : Predicts phase equilibria in AlF₃-KF systems .
  • Density Functional Theory (DFT) : Calculates free energies of formation for AlF₄⁻ complexes .
  • Reference data : Use Kubaschewski-Evans thermochemical tables for validation .

Q. How can researchers reconcile conflicting reports on KAlF₄’s solubility in mixed fluoride solvents?

  • Ion-selective electrode (ISE) measurements to quantify free Al³⁺ and F⁻ ions.
  • Raman spectroscopy to detect solvent-complexed species (e.g., AlF₆³⁻) .
  • High-temperature NMR for in situ analysis of molten salt speciation .

Contradictions and Validation

  • Melting Point Variability : Differences in reported melting points (e.g., 540–555°C vs. 420–480°C in CsAlF₄ systems ) arise from impurities or measurement techniques. Use high-purity samples and standardized DSC protocols .
  • Scintillation Efficiency : Discrepancies in light yield (~11,800 ph/MeV vs. lower values in doped variants ) highlight the need for controlled doping studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.